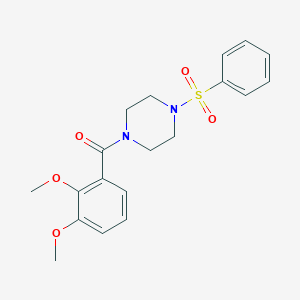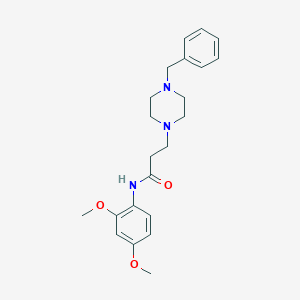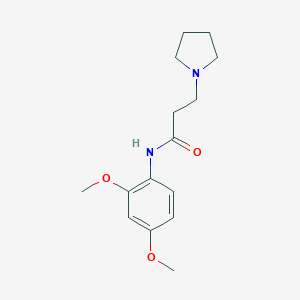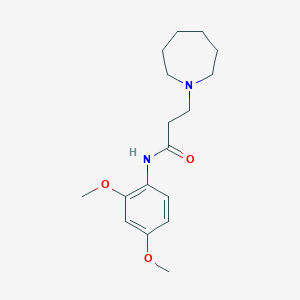
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a methanone group attached to a dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE typically involves multiple steps. One common route includes the reaction of 4-benzenesulfonyl-piperazine with 2,3-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
- 2-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Uniqueness
1-(BENZENESULFONYL)-4-(2,3-DIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of both the benzenesulfonyl-piperazine and dimethoxyphenyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H22N2O5S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-6-9-16(18(17)26-2)19(22)20-11-13-21(14-12-20)27(23,24)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3 |
Clé InChI |
CASVGHIATCYROY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)
![3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)




![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)


![N-(3,5-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248277.png)


